molecular formula C22H23N3O3S B2621058 1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251602-89-7

1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2621058
CAS No.: 1251602-89-7
M. Wt: 409.5
InChI Key: QUAVFNDWYBBOEQ-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine class, characterized by a fused bicyclic core containing sulfur and nitrogen atoms. Its structure features a 4-ethenylphenylmethyl substituent at position 1, a methyl group at position 7, and a pyrrolidine-1-carbonyl moiety at position 2. The 4,4-dione group confers electron-withdrawing properties, influencing reactivity and biological activity. Benzothiadiazines are known for diverse applications, including antimicrobial, antiviral, and enzyme inhibitory activities .

Properties

IUPAC Name

[1-[(4-ethenylphenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-3-17-7-9-18(10-8-17)15-25-19-14-16(2)6-11-20(19)29(27,28)21(23-25)22(26)24-12-4-5-13-24/h3,6-11,14H,1,4-5,12-13,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAVFNDWYBBOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)C=C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiadiazine core, followed by the introduction of the pyrrolidine ring and the ethenylphenyl group. Key steps may include:

    Formation of the Benzothiadiazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions.

    Attachment of the Ethenylphenyl Group: This can be done using palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and functional groups. Below is a comparative analysis:

Table 1: Key Structural Features and Properties

Compound Class Core Structure Substituents/Functional Groups Reported Activity Reference
Target Compound Benzothiadiazine-4,4-dione 4-ethenylphenylmethyl, pyrrolidine carbonyl Not explicitly stated Inferred
Pyrazole Derivatives Pyrazole α,β-unsaturated ketones, cyanothioacetamide Antimicrobial (moderate)
Thieno[2,3-b]pyridines Thienopyridine Furyl, carboxamide Antimicrobial (broad-spectrum)
Pyrazolo[3,4-b]pyridines Pyrazolopyridine Furyl, hydrazine derivatives Not explicitly stated

Key Observations :

Core Heterocycle: The benzothiadiazine core in the target compound is distinct from pyrazole or pyridine derivatives in . Thienopyridines (e.g., compounds 9a,b in ) exhibit broader antimicrobial activity, possibly due to increased planarity and π-stacking interactions .

Substituent Effects: The pyrrolidine-1-carbonyl group in the target compound introduces a rigid, polar moiety that may enhance solubility and hydrogen-bonding interactions compared to simpler alkyl or aryl substituents in pyrazole derivatives (e.g., 3a–c) .

Synthetic Routes :

  • The target compound’s synthesis likely involves multi-step functionalization of the benzothiadiazine core, akin to the sequential aldol condensation and cyclization steps used for pyrazolo[3,4-b]pyridines (11 in ) .

Methodological Insights from Crystallographic Tools

  • SHELX Suite : Used for refining crystal structures, particularly small-molecule systems. The 4,4-dione group’s geometry could be optimized using SHELXL, which handles anisotropic displacement parameters effectively .
  • ORTEP-3/WinGX : These programs enable visualization of anisotropic displacement ellipsoids and molecular packing. For example, the pyrrolidine-1-carbonyl group’s conformation might be analyzed using Cremer-Pople puckering parameters () to assess ring strain .

Biological Activity

The compound 1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine class and has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiadiazine core : Known for diverse biological activities.
  • Pyrrolidine moiety : Often associated with enhanced pharmacological properties.
  • Ethenylphenyl group : Contributes to its unique reactivity and potential biological interactions.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. Specifically, it has been noted that the benzothiadiazine derivatives can inhibit viral replication through various mechanisms:

  • Inhibition of viral entry : By interfering with viral attachment to host cells.
  • Disruption of viral replication : By targeting essential viral enzymes.

A patent describes related antiviral compounds showing efficacy against multiple viruses, suggesting that this compound may share similar mechanisms .

Antibacterial Activity

The compound's structural analogs have demonstrated promising antibacterial properties. For instance:

  • A study on related thioether derivatives indicated potent antibacterial activity against Gram-positive bacteria .
  • The mechanism often involves disruption of bacterial cell wall synthesis or function.

Anticancer Potential

Emerging studies suggest that the compound may have anticancer properties. Specific findings include:

  • Induction of apoptosis : The compound may trigger programmed cell death in cancerous cells.
  • Inhibition of cell proliferation : It can potentially halt the growth of various cancer cell lines.

Study 1: Antiviral Efficacy

A study published in a patent highlighted the effectiveness of similar benzothiadiazine derivatives in inhibiting viral replication in vitro. The results indicated a dose-dependent response, with significant reductions in viral load observed at higher concentrations .

Study 2: Antibacterial Activity

In another investigation focusing on thioether derivatives, researchers reported that one derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against Staphylococcus aureus . This suggests a potential for development into new antibacterial therapies.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntiviralInhibits viral entry and replication
AntibacterialDisrupts cell wall synthesis
AnticancerInduces apoptosis and inhibits proliferationNot specified

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